1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
説明
特性
分子式 |
C12H9ClF2N2O2 |
|---|---|
分子量 |
286.66 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChIキー |
PCUOJLLZJBBISR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
製品の起源 |
United States |
準備方法
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸の合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、次の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンとの反応によって合成できます。
クロロベンジル基の導入: クロロベンジル基は、適切なクロロベンジルハライドがピラゾール誘導体と反応する求核置換反応を介して導入されます。
ジフルオロメチル基の付加: ジフルオロメチル基は、特定の反応条件下でジフルオロメチル化剤を使用して組み込まれます。
工業生産方法には、収率と純度を向上させるためにこれらの手順の最適化が含まれることがあり、しばしば触媒と制御された反応環境が使用されます。
化学反応の分析
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化され、対応するカルボン酸またはケトンを生成することができます。
還元: 還元反応は、使用する試薬に応じて、化合物をアルコールまたはアミンに変換することができます。
置換: クロロベンジル基は、塩素原子が他の求核剤で置換される求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化用の過マンガン酸カリウム、還元用の水素化リチウムアルミニウム、求核置換用の水酸化ナトリウムなどがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
科学研究の応用
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成要素として使用され、特に医薬品や農薬の開発に使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進められています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
Chemical Structure and Synthesis
The compound features a pyrazole ring with a chlorobenzyl group and a difluoromethyl substituent. The general synthesis involves multi-step reactions, often starting from simpler pyrazole derivatives. Key methods include:
- Claisen Condensation : This step typically involves the reaction of alkyl difluoroacetoacetate with trialkyl orthoformate in the presence of weak bases to facilitate the formation of the pyrazole ring.
- Acidification : The sodium enolate of the alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ to yield the desired carboxylic acid .
Antifungal Properties
A series of studies have demonstrated the antifungal activity of derivatives of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid against various phytopathogenic fungi. For instance, one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal efficacy compared to traditional fungicides such as boscalid .
Table 1: Antifungal Activity Comparison
| Compound Name | Activity Level | Comparison Fungicide |
|---|---|---|
| 9m | High | Boscalid |
| 9n | Moderate | - |
| 9o | Low | - |
Pharmaceutical Applications
The unique structure of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid suggests potential applications in drug development. Pyrazole derivatives are known for their diverse biological activities, including:
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers.
- Analgesic Properties : Certain derivatives have been tested for pain relief efficacy.
Case Study 1: Synthesis and Efficacy Testing
A research team synthesized a series of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and evaluated their antifungal properties. The study utilized an in vitro mycelia growth inhibition assay against seven phytopathogenic fungi. The results indicated that modifications to the chlorobenzyl group significantly affected antifungal activity, emphasizing structure-activity relationships (SAR) in drug design .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction between synthesized compounds and target proteins involved in fungal growth. The docking results revealed that specific functional groups within the pyrazole structure could form critical hydrogen bonds with target sites on enzymes, enhancing biological activity .
作用機序
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質を阻害または活性化し、生化学的イベントのカスケードを引き起こす可能性があります。関与する正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、次のような他の類似の化合物と比較することができます。
1-(2-クロロベンジル)-1H-ベンゾイミダゾール-2-チオール: この化合物は、クロロベンジル基を共有していますが、ピラゾール環ではなくベンゾイミダゾール環を持っています。
2-{[1-(2-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N’-(2-ヒドロキシベンジリデン)アセトヒドラジド: この化合物は、クロロベンジル基も含まれていますが、追加の官能基を持つより複雑な構造を持っています。
類似化合物との比較
Structural Modifications and Molecular Properties
Key structural variations among pyrazole-4-carboxylic acid derivatives influence their physicochemical and biological profiles:
Table 1: Substituent Comparison and Molecular Properties
Key Observations:
- Bioactivity : Chlorine substitution (e.g., 5-chloro analog in ) correlates with enhanced antimicrobial activity .
- Metabolic Stability: Difluoromethyl groups (as in DFPA and the target compound) resist oxidative degradation compared to non-fluorinated analogs .
Physicochemical Properties
- Solubility : The carboxylic acid group improves water solubility, counterbalanced by the lipophilic 2-chlorobenzyl and difluoromethyl groups.
- Stability : Difluoromethyl groups reduce susceptibility to hydrolysis compared to esters or amides (e.g., ’s patent compounds) .
生物活性
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory and anticancer properties, as well as its synthesis and pharmacological profiles.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C12H10ClF2N2O2
- Molecular Weight : 286.67 g/mol
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. In particular, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selective COX-2 inhibition with an index of 8.22, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies indicated that 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid inhibited cell proliferation in several cancer types, including lung and colon cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins .
Synthesis
The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction between difluoromethyl ketones and hydrazine derivatives.
- Carboxylation : Introduction of the carboxylic acid group through oxidation or direct carboxylation methods.
Data Table: Biological Activities Overview
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to maximize yield?
Answer:
The synthesis involves multi-step protocols, including hydrolysis and cross-coupling reactions. For hydrolysis of ester intermediates, conditions such as hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours under reflux are critical to achieve full conversion . Post-hydrolysis, adjusting pH to 6.5 with sodium hydroxide precipitates the product, followed by extraction with 10% isopropanol/dichloromethane to isolate the carboxylic acid derivative. Yield optimization requires precise temperature control and inert atmospheres during palladium-catalyzed steps (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand at 40–100°C) to minimize side reactions .
Advanced: How can cross-coupling methodologies be tailored for functionalizing the pyrazole core in this compound?
Answer:
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) are effective for introducing substituents. For example, tert-butyl XPhos ligand with Pd(OAc)₂ in tert-butanol at 40–100°C under inert atmospheres facilitates aryl amination or halogen exchange . Steric and electronic effects of the 2-chlorobenzyl and difluoromethyl groups necessitate careful ligand selection to avoid dehalogenation side reactions. Computational modeling of transition states (e.g., DFT studies) can guide ligand optimization for regioselective functionalization.
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl at ~1.73 Å) and dihedral angles to confirm substituent orientation .
- NMR spectroscopy : ¹⁹F NMR detects difluoromethyl groups (δ ~ -110 to -120 ppm), while ¹H NMR identifies aromatic protons from the chlorobenzyl moiety (δ 7.2–7.6 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular mass (theoretical MW: 316.7 g/mol).
Advanced: What strategies mitigate solubility challenges during purification of this compound?
Answer:
The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), protonation improves solubility in polar solvents (e.g., ethanol/water mixtures). Neutral pH (6.5–7.0) precipitates the compound, enabling recrystallization from ethanol/ethyl acetate (1:3 v/v) . For stubborn impurities, sequential extraction with dichloromethane/isopropanol (10%) or silica gel chromatography using methanol/dichloromethane (5%) gradients enhances purity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- GHS classification : While specific toxicity data are limited, structural analogs (e.g., pyrazole carboxylic acids) may exhibit skin/eye irritation. Use PPE (nitrile gloves, lab coat) and work in a fume hood .
- Stability : Avoid strong oxidizers (risk of exothermic decomposition) and store in airtight containers at 2–8°C under inert gas (N₂/Ar) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- The 2-chlorobenzyl group enhances lipophilicity (logP ~2.8) and stabilizes π-π interactions in target binding pockets.
- The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, improving metabolic stability by resisting oxidative degradation .
- Carboxylic acid moiety : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays.
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Temperature control : Exothermic hydrolysis at 93–96°C requires jacketed reactors with precise cooling systems .
- Catalyst recovery : Palladium residues must be removed via activated carbon filtration or scavenger resins to meet ICH impurity guidelines (<10 ppm).
- Yield loss : Optimize stoichiometry (1.2 equiv Cs₂CO₃ in cross-coupling steps) and minimize exposure to light/oxygen during extraction .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Simulate binding to enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. The chlorobenzyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
